(E)-4-oxo-6-phenyl-5-hexenoic acid is an organic compound with the chemical formula C₁₂H₁₂O₃ and a CAS number of 121365-22-8. It is classified as a ketone due to the presence of a carbonyl group (C=O) adjacent to a double bond within a hexenoic acid chain. This compound has gained attention in various fields, including organic chemistry, medicinal chemistry, and materials science, due to its unique structural features and potential applications.
The synthesis of (E)-4-oxo-6-phenyl-5-hexenoic acid can be achieved through several methods, primarily utilizing organic synthesis techniques. One common approach is aldol condensation, where an aldehyde reacts with a ketone in the presence of a strong base (such as sodium hydroxide or potassium hydroxide) at elevated temperatures. This reaction facilitates the formation of the desired product through the formation of a β-hydroxy ketone intermediate, which subsequently undergoes dehydration to yield the α,β-unsaturated carbonyl compound.
In industrial settings, more scalable methods may be employed, such as catalytic processes that utilize metal catalysts to enhance reaction efficiency and yield. The choice of catalyst and specific reaction conditions can vary based on production requirements and desired outcomes.
The typical reaction conditions for synthesizing (E)-4-oxo-6-phenyl-5-hexenoic acid include:
The molecular structure of (E)-4-oxo-6-phenyl-5-hexenoic acid features a phenyl group attached to a hexenoic acid chain with a ketone functional group. The double bond in the hexenoic chain is in the E configuration, indicating that the highest priority substituents on each carbon involved in the double bond are on opposite sides.
Key structural data includes:
(E)-4-oxo-6-phenyl-5-hexenoic acid can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used:
The mechanism by which (E)-4-oxo-6-phenyl-5-hexenoic acid exerts its effects involves interactions with specific molecular targets. The keto group is capable of participating in hydrogen bonding and other interactions with enzymes or proteins, potentially inhibiting their activity. The phenyl group enhances hydrophobic interactions with protein targets, influencing their function.
Some relevant physical properties of (E)-4-oxo-6-phenyl-5-hexenoic acid include:
Chemical properties include:
(E)-4-oxo-6-phenyl-5-hexenoic acid has several applications across various scientific fields:
The (E)-4-oxo-6-phenyl-5-hexenoic acid features a conjugated α,β-unsaturated ketone system linked to a phenyl-substituted alkenoic acid chain, necessitating precise stereocontrol during synthesis. Metal-mediated dehydrohalogenation represents a key approach for constructing this scaffold with high (E)-selectivity. Chromium(II) chloride (CrCl₂) enables >99% (E)-selective synthesis of α,β-unsaturated ketones from 2-chloro-3-hydroxyketone precursors under mild conditions (THF, reflux). This method proceeds via a concerted anti-elimination mechanism, where the chromium ion coordinates with both oxygen atoms of the β-hydroxyketone, facilitating synperiplanar halogen elimination to exclusively form the (E)-isomer. Typical reaction conditions (3 equiv CrCl₂, 4 hours) yield α,β-unsaturated ketones at 75-92% efficiency, making this method adaptable for the target compound’s core structure [5].
Gold catalysis offers complementary stereoselective pathways. The gold-catalyzed isomerization of allenyl carbinol esters generates diene intermediates that react with Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) to deliver α,β-unsaturated ketones with exclusive (E)-configuration at the double bond. This tandem process achieves high yields (up to 99%) and perfect E-selectivity due to the sterically controlled electrophilic fluorination step, which preferentially attacks the less hindered face of the diene system [2].
Table 1: Metal-Mediated Stereoselective Syntheses of α,β-Unsaturated Ketones
Method | Catalyst/Reagent | Precursor | Reaction Conditions | (E)-Selectivity | Yield Range |
---|---|---|---|---|---|
Dehydrohalogenation | CrCl₂ (3 equiv) | 2-Chloro-3-hydroxyketones | THF, reflux, 4h | >99% | 75–92% |
Tandem Isomerization/Fluorination | Gold complex/Selectfluor | Allenyl carbinol esters | Ambient temperature | 100% | 85–99% |
Alternative routes involve Perkow reaction derivatives, where enol phosphates undergo triethylamine-catalyzed allylic rearrangement to furnish β-phosphoroxylated α,β-unsaturated esters. Though initially applied to ester synthesis, this method’s >99% (E)-stereoselectivity via stereoretentive 1,3-hydrogen migration suggests potential adaptability for ketone analogues like 4-oxo-6-phenyl-5-hexenoic acid through judicious substrate modification [8].
Asymmetric catalysis provides enantioselective access to chiral intermediates within the (E)-4-oxo-6-phenyl-5-hexenoic acid framework. Chiral-at-metal complexes represent an emerging strategy for stereocontrol, as demonstrated by BINOL-aluminum catalysts. These systems generate octahedral stereogenic aluminum centers through diastereoselective assembly, where the chiral BINOL ligand dictates the metal-centered chirality. Computational studies reveal that such complexes serve as catalytic intermediates in enantioselective reductions, achieving ΔΔG‡ values >2.7 kcal/mol that correspond to >98% enantiomeric excess (ee) for structurally demanding substrates like 2-benzoylpyridine derivatives. The enantioselectivity originates from the chiral aluminum environment rather than conventional steric shielding, enabling precise facial discrimination during hydride transfer [10].
Organocatalysis complements metal-based approaches. Chiral phosphoric acids (CPAs) and secondary amine catalysts leverage hydrogen-bonding networks and iminium/enamine activation for asymmetric C–C bond formation. Modified Jørgensen-Hayashi catalysts (e.g., trifluoromethanesulfonamide-bearing pyrrolidines) enable enantioselective Michael additions with 76–94% ee during β-carboline syntheses—a relevant model for the phenylhexenoic acid system. Similarly, binaphthol-derived Brønsted acids facilitate asymmetric transformations through ion-pairing interactions with imine or carbonyl substrates, achieving high stereocontrol without transition metals [6].
Table 2: Asymmetric Catalysts for Enantioselective Synthesis
Catalyst Type | Representative Structure | Mechanistic Basis | Enantioselectivity Range | Key Applications |
---|---|---|---|---|
Chiral-at-metal | BINOL-aluminum alkoxide complex | Metal-centered chirality | 90–99% ee | Hydroboration of heteroaryl ketones |
Enamine/iminium | Modified Jørgensen-Hayashi catalyst | Iminium activation/H-bonding | 76–94% ee | Michael additions |
Brønsted acid | Chiral phosphoric acid (CPA) | Ion-pairing/substrate protonation | 85–99% ee | Iminium activation |
Multicatalytic strategies synergistically combine activation modes. For instance, integrated organo-photoredox-hydrogen atom transfer (HAT) catalysis constructs α-chiral bicyclo[1.1.1]pentanes with 64–98% ee. Such systems could potentially functionalize the phenyl ring or carboxylate chain of the target molecule while maintaining stereochemical fidelity [6].
Late-stage modification of the phenyl ring in (E)-4-oxo-6-phenyl-5-hexenoic acid derivatives enables pharmacological diversification, as evidenced by RORγt inverse agonist development. Structure-activity relationship (SAR) studies highlight that electron-withdrawing substituents (e.g., -CF₃, -CN) at the phenyl meta-position enhance receptor binding affinity and metabolic stability. These derivatives are synthesized via palladium-catalyzed cross-coupling or electrophilic aromatic substitution on preformed hexenoic acid scaffolds. For instance, Suzuki-Miyaura coupling introduces aryl boronic acids to the phenyl ring, while directed ortho-palladation of N,N-dimethylbenzylamine precursors enables olefination or carbonylation at the arene ortho-position. The latter approach yields 3-(2′-tolyl)propanoic acid derivatives under mild conditions, demonstrating compatibility with acid-sensitive functional groups [7] [9].
Orthogonal functionalization of the carboxylic acid moiety expands drug-likeness. Amide coupling with chiral amines generates prodrug candidates, while reduction to the alcohol enables ester library synthesis. Computational modeling (e.g., molecular docking with RORγt) rationalizes the bioactivity of derivatives bearing meta-substituted phenyl groups, where electronic properties modulate hydrophobic pocket interactions [7].
Table 3: Late-Stage Functionalization Techniques for Hexenoic Acid Derivatives
Modification Site | Method | Reagents/Conditions | Key Products | Application Relevance |
---|---|---|---|---|
Phenyl ring (meta) | Suzuki-Miyaura coupling | Pd(PPh₃)₄, ArB(OH)₂, base | Biaryl derivatives | Enhanced RORγt binding |
Phenyl ring (ortho) | Pd-assisted C–H olefination | Pd(OAc)₂, oxidant, olefin | 3-(2-Alkenylphenyl)propanoic acids | Scaffold diversification |
Carboxylic acid | Amide coupling | EDC·HCl, HOBt, chiral amines | Chiral amides | Prodrug development |
Biocatalysis offers sustainable routes to enantiopure intermediates for (E)-4-oxo-6-phenyl-5-hexenoic acid synthesis. Engineered transaminases enable asymmetric reductive amination of prochiral ketones—particularly valuable for generating chiral centers β or γ to the carboxylate. Directed evolution optimizes natural transaminases for non-natural substrates: Initial rounds of mutagenesis focus on substrate-binding pocket residues (e.g., W448F mutation in Arthrobacter sp. transaminase), while later iterations enhance protein stability under process conditions. This approach achieved 99.95% ee in sitagliptin synthesis, reducing waste by 56% compared to rhodium-catalyzed enamine hydrogenation. Applied to β-keto acid precursors of the target molecule, transaminases could resolve racemic mixtures via kinetic resolution, where enantioselective amination of one enantiomer leaves the desired (R)- or (S)-acid untouched [3].
Lipases and esterases complement transaminases in dynamic kinetic resolutions (DKR). Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes enantioselective ester hydrolysis or acylation, achieving >200 turnover numbers (TON) with 98% ee for α-substituted carboxylic acids. Coupling with ruthenium racemization catalysts enables theoretical 100% yield from racemic substrates. For phenyl-substituted hexenoic acids, DKR could resolve chiral centers at C3 or C4 positions, leveraging the substrate tolerance of engineered hydrolases toward aryl-alkyl backbones [3] [6].
Table 4: Biocatalytic Systems for Chiral Resolution
Biocatalyst | Reaction Type | Typical Substrates | Performance Metrics | Evolution Strategy |
---|---|---|---|---|
Engineered transaminase | Asymmetric amination | β-keto esters/acids | 99.95% ee, 92% yield | Substrate walking/site-saturation mutagenesis |
Lipase B (C. antarctica) | Kinetic resolution via hydrolysis | α-Substituted carboxylic acids | >98% ee, 45–48% yield | Immobilization (acrylic resin) |
Transaminase/DKR | Dynamic kinetic resolution | Racemic amines/ketones | 99% ee, 95–99% yield | Metal-enzyme co-immobilization |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1